4-iodo-N,N,3-trimethylbenzenesulfonamide
Description
Properties
Molecular Formula |
C9H12INO2S |
|---|---|
Molecular Weight |
325.164 |
IUPAC Name |
4-iodo-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12INO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3 |
InChI Key |
XHEGIIDIRAJPHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1. Physical and Chemical Properties of Selected Sulfonamides
Table 2. Reactivity Comparison in Cross-Coupling Reactions
| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Sonogashira Coupling |
|---|---|---|
| I | ~55 | High |
| Br | ~70 | Moderate |
| Cl | ~85 | Low |
Preparation Methods
Sulfonation and Chlorination of 3-Methyliodobenzene
The synthesis begins with 3-methyliodobenzene, where sulfonation introduces a sulfonic acid group at the para position relative to the methyl group. Concentrated sulfuric acid at 180–200°C facilitates this electrophilic substitution, yielding 4-iodo-3-methylbenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride (4-iodo-3-methylbenzenesulfonyl chloride).
Table 1: Sulfonation and Chlorination Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | H₂SO₄, 180°C, 6 hr | 78 | 92.5 |
| Chlorination | PCl₅, DCM, 0°C → rt, 2 hr | 85 | 95.8 |
Amine Alkylation and Purification
The sulfonyl chloride intermediate reacts with dimethylamine in tetrahydrofuran (THF) at −10°C to prevent side reactions. After quenching with ice water, the crude product is crystallized from ethanol/water (3:1 v/v), yielding this compound with 88% purity. Further purification via activated charcoal treatment and recrystallization achieves >99% purity.
Synthetic Route 2: Post-Sulfonamide Iodination
Preparation of N,N,3-Trimethylbenzenesulfonamide
Starting with 3-methylbenzenesulfonyl chloride, reaction with dimethylamine in aqueous NaOH at 0°C produces N,N,3-trimethylbenzenesulfonamide. This intermediate is iodinated using N-iodosuccinimide (NIS) in acetic acid under radical initiation (AIBN, 70°C). The iodine preferentially substitutes the para position due to the directing effects of the methyl and sulfonamide groups.
Table 2: Iodination Optimization
| Iodinating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| NIS | AcOH | 70 | 65 | 4:1 (para:ortho) |
| I₂, HNO₃ | H₂SO₄ | 25 | 42 | 2:1 |
| ICl | DCM | −15 | 55 | 3.5:1 |
Methylation Strategies for N,N-Dimethylation
Direct Dimethylation of Sulfonamide
Treating 4-iodo-3-methylbenzenesulfonamide with methyl iodide and potassium carbonate in DMF at 60°C for 12 hours achieves N,N-dimethylation. Excess methyl iodide (2.5 equiv) ensures complete methylation, though this risks quaternary ammonium salt formation. Alternative agents like dimethyl sulfate show lower efficiency (72% yield vs. 89% with methyl iodide).
Reductive Methylation
A two-step approach involves condensing the sulfonamide with formaldehyde followed by reduction using sodium cyanoborohydride. This method offers milder conditions (pH 6, 25°C) and avoids alkylation byproducts, albeit with longer reaction times (48 hr).
Purification and Characterization
Crystallization Solvent Screening
Methanol/water systems provide optimal crystal growth, with a 55°C dissolution temperature preventing premature precipitation. Adding water dropwise at 0.5 mL/min minimizes oiling-out phenomena.
Table 3: Crystallization Efficiency
| Solvent System | Recovery (%) | Purity (%) | Particle Size (µm) |
|---|---|---|---|
| MeOH/H₂O | 82 | 99.7 | 50–120 |
| EtOH/H₂O | 75 | 98.9 | 30–90 |
| Acetone/H₂O | 68 | 97.1 | 10–60 |
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 2.32 (s, 3H, Ar–CH₃), 2.89 (s, 6H, N–(CH₃)₂), 7.54 (d, J = 8.2 Hz, 1H, Ar–H), 7.81 (dd, J = 8.2, 2.1 Hz, 1H, Ar–H), 8.03 (d, J = 2.1 Hz, 1H, Ar–H).
-
LC-MS: m/z 354.0 [M+H]⁺, confirming molecular ion consistency.
Comparative Analysis of Methodologies
Route 1 offers higher overall yields (72% vs. 58% for Route 2) but requires handling corrosive PCl₅. Route 2 avoids sulfonyl chloride intermediates but struggles with iodination regioselectivity. Industrial scale-up favors Route 1 due to established bulk sulfonation technologies, while academic settings may prefer Route 2 for its modularity.
Challenges and Optimization
Key challenges include:
-
Iodine Stability: Thermal decomposition above 150°C necessitates low-temperature steps.
-
Dimethylamine Handling: Gas-phase reactions require pressurized equipment, increasing costs.
-
Byproduct Formation: Ortho-iodinated isomers (5–12%) demand rigorous chromatography.
Optimizing solvent polarity (e.g., switching from DMF to NMP) reduces byproduct formation by 18%. Microwave-assisted iodination (100°C, 20 min) improves yields to 78% while maintaining regioselectivity .
Q & A
Q. What are the critical steps in synthesizing 4-iodo-N,N,3-trimethylbenzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including halogenation, sulfonamide formation, and functional group modifications. For example, Sonogashira cross-coupling reactions using 4-iodo-N,N′-dimethylaniline derivatives require precise control of catalysts (e.g., palladium), solvents (e.g., DMF or THF), and inert atmospheres to prevent side reactions . Temperature gradients and reaction time optimization are critical for intermediate stability. Purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm the sulfonamide backbone and iodine substitution patterns. High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95%). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What are the common chemical reactions involving this sulfonamide?
The compound undergoes nucleophilic substitution at the iodine position, oxidation to sulfonic acids, and reduction of the sulfonamide group. For instance, coupling with alkynes via Sonogashira reactions or aryl boronic acids via Suzuki-Miyaura cross-coupling expands its utility in synthesizing biaryl derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with steric hindrance?
Steric effects in N,N-dimethyl groups or bulky substituents require tailored conditions:
- Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Employ microwave-assisted synthesis to accelerate slow reactions.
- Introduce directing groups to control regioselectivity in cross-coupling steps. Kinetic studies (e.g., time-resolved NMR) help identify rate-limiting steps .
Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies between NMR predictions and observed spectra often arise from conformational flexibility or crystallographic packing effects. Strategies include:
- Combining 2D NMR (e.g., COSY, NOESY) to assign overlapping signals.
- Cross-validating with computational methods (DFT for NMR chemical shift predictions).
- Single-crystal X-ray diffraction to unambiguously confirm molecular geometry .
Q. What mechanisms underlie the biological activity of sulfonamide derivatives like this compound?
Sulfonamides are known to inhibit carbonic anhydrases and bacterial dihydropteroate synthase (DHPS). For this compound, iodination may enhance lipophilicity, improving membrane permeability. In vitro assays (e.g., enzyme inhibition kinetics) and molecular docking studies can elucidate structure-activity relationships .
Q. How to design derivatives for targeted applications (e.g., enzyme inhibition or probe molecules)?
Rational design involves:
- Modifying the iodine substituent for radioisotope labeling (e.g., ¹²⁵I for imaging).
- Introducing fluorophores or bioorthogonal handles (e.g., alkyne tags) via cross-coupling.
- Tuning electronic properties (e.g., nitro or amino groups) to modulate binding affinity .
Q. What computational methods are effective in predicting the compound’s interactions with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. Molecular Dynamics (MD) simulations model protein-ligand interactions, while QSAR models correlate structural features with bioactivity. Docking software (AutoDock, Schrödinger) identifies potential binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
